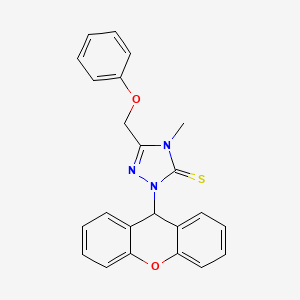![molecular formula C28H21ClN2O3 B11102081 N'-[(E)-{4-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}methylidene]-4-chlorobenzohydrazide](/img/structure/B11102081.png)
N'-[(E)-{4-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}methylidene]-4-chlorobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{N}'-{(1{E})-[4-(2-BIPHENYL-4-YL-2-OXOETHOXY)PHENYL]METHYLENE}-4-CHLOROBENZOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff base hydrazones These compounds are known for their versatile applications in various fields, including medicinal chemistry, material science, and coordination chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {N}'-{(1{E})-[4-(2-BIPHENYL-4-YL-2-OXOETHOXY)PHENYL]METHYLENE}-4-CHLOROBENZOHYDRAZIDE typically involves the condensation reaction between 4-chlorobenzohydrazide and an appropriate aldehyde or ketone derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, can be optimized to ensure the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
{N}'-{(1{E})-[4-(2-BIPHENYL-4-YL-2-OXOETHOXY)PHENYL]METHYLENE}-4-CHLOROBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or other reduced forms.
Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms like hydrazines or amines.
Substitution: Substituted products where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
{N}'-{(1{E})-[4-(2-BIPHENYL-4-YL-2-OXOETHOXY)PHENYL]METHYLENE}-4-CHLOROBENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Coordination Chemistry: It serves as a ligand in the synthesis of metal complexes, which have applications in catalysis and material science.
Mechanism of Action
The mechanism of action of {N}'-{(1{E})-[4-(2-BIPHENYL-4-YL-2-OXOETHOXY)PHENYL]METHYLENE}-4-CHLOROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The biphenyl and hydrazone moieties play a crucial role in binding to the target sites, while the chlorobenzene ring enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N’-(1E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-(1E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
Compared to similar compounds, {N}'-{(1{E})-[4-(2-BIPHENYL-4-YL-2-OXOETHOXY)PHENYL]METHYLENE}-4-CHLOROBENZOHYDRAZIDE exhibits unique properties due to the presence of the chlorobenzene ring, which enhances its reactivity and potential applications. The biphenyl moiety also contributes to its structural rigidity and electronic properties, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C28H21ClN2O3 |
|---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
4-chloro-N-[(E)-[4-[2-oxo-2-(4-phenylphenyl)ethoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C28H21ClN2O3/c29-25-14-12-24(13-15-25)28(33)31-30-18-20-6-16-26(17-7-20)34-19-27(32)23-10-8-22(9-11-23)21-4-2-1-3-5-21/h1-18H,19H2,(H,31,33)/b30-18+ |
InChI Key |
BQGGKOZEHFOHBY-UXHLAJHPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC3=CC=C(C=C3)/C=N/NC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC3=CC=C(C=C3)C=NNC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(benzyloxy)-3,5-dichlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11102001.png)
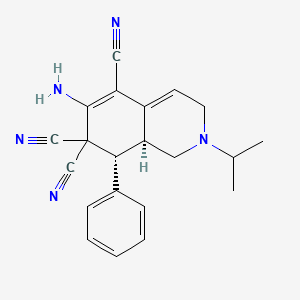
![5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11102015.png)
![2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B11102020.png)
![4-[4-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B11102021.png)
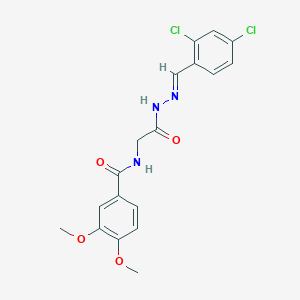
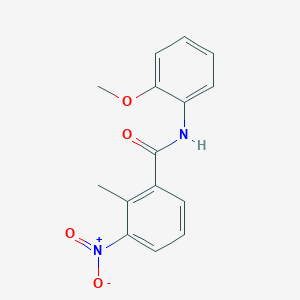
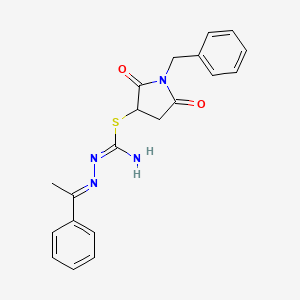

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11102045.png)
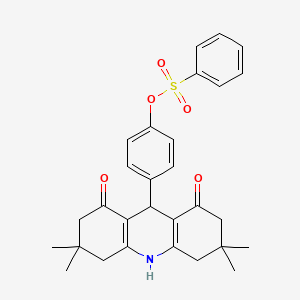
![2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile)](/img/structure/B11102066.png)
![2-hydroxy-N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]benzohydrazide](/img/structure/B11102070.png)
